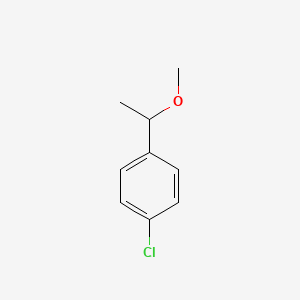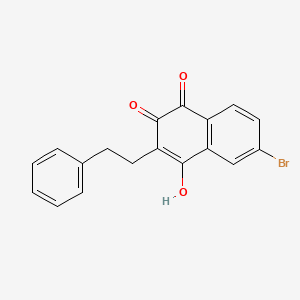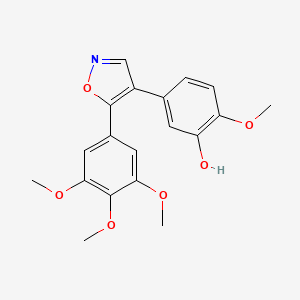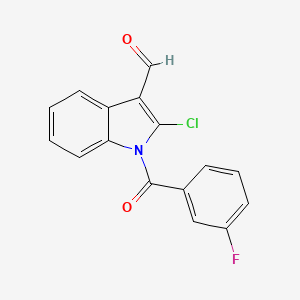
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloro group at the second position, a fluorobenzoyl group at the first position, and a carbaldehyde group at the third position of the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride.
Indole Formation: The indole ring is constructed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Substitution Reaction: The indole derivative undergoes a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as pyridine to form 1-(3-fluorobenzoyl)indole.
Chlorination: The final step involves the chlorination of the indole derivative at the second position using reagents like N-chlorosuccinimide (NCS) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 2-Chloro-1-(3-fluorobenzoyl)indole-3-carboxylic acid
Reduction: 2-Chloro-1-(3-fluorobenzoyl)indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学研究应用
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The specific mechanism of action for 2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with biological targets such as enzymes, receptors, and DNA. The presence of functional groups like the aldehyde and fluorobenzoyl moieties may influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-(3-Fluorobenzoyl)indole-3-carbaldehyde: Lacks the chloro group at the second position.
2-Chloro-1-benzoylindole-3-carbaldehyde: Lacks the fluorine atom in the benzoyl group.
2-Chloro-1-(3-chlorobenzoyl)indole-3-carbaldehyde: Contains a chloro group instead of a fluorine atom in the benzoyl group.
Uniqueness
2-Chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of both chloro and fluorobenzoyl groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
68770-79-6 |
|---|---|
分子式 |
C16H9ClFNO2 |
分子量 |
301.70 g/mol |
IUPAC 名称 |
2-chloro-1-(3-fluorobenzoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9ClFNO2/c17-15-13(9-20)12-6-1-2-7-14(12)19(15)16(21)10-4-3-5-11(18)8-10/h1-9H |
InChI 键 |
BLFGSMXRNJMGGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC(=CC=C3)F)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


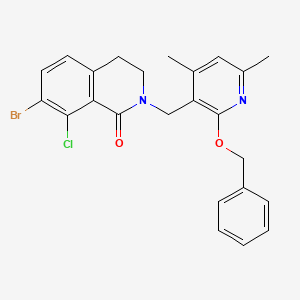
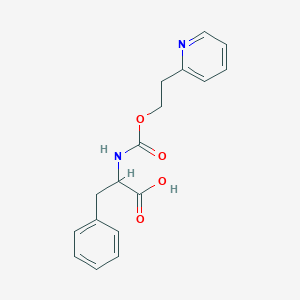

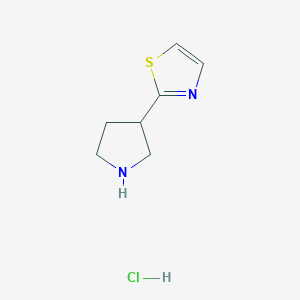
![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
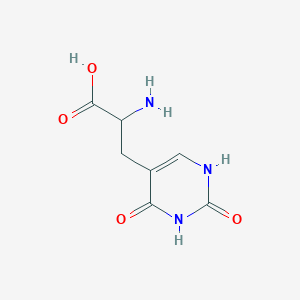
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)
